(E)-3-(2-chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one
Description
BenchChem offers high-quality (E)-3-(2-chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3/c1-16(2)21-11-17(12-22-16)9-19(10-17)15(20)8-7-13-5-3-4-6-14(13)18/h3-8H,9-12H2,1-2H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZOYKULKVPBSA-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C=CC3=CC=CC=C3Cl)CO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC2(CN(C2)C(=O)/C=C/C3=CC=CC=C3Cl)CO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(2-chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one is a spirocyclic organic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article focuses on the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a spirocyclic structure with a chlorophenyl group and a 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane moiety. This unique configuration contributes to its distinct chemical properties and biological interactions.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C15H18ClN2O3 |
| Molecular Weight | 304.76 g/mol |
| IUPAC Name | (E)-3-(2-chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one |
| CAS Number | 1396888-81-5 |
The biological activity of (E)-3-(2-chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one primarily involves its interaction with specific molecular targets in biological systems. Research indicates that compounds with similar structures can act as inhibitors for various enzymes or receptors involved in disease pathways.
- Inhibition of Oncogenic Targets : The compound has been studied for its potential to inhibit mutated forms of the RAS protein, particularly KRAS G12C, which is implicated in several cancers. Covalent binding to this target has shown promise in preclinical models .
- Antitumor Activity : In vivo studies demonstrated that derivatives of this compound exhibit significant antitumor effects in xenograft mouse models, suggesting its potential utility in cancer therapy .
Pharmacological Studies
Recent studies have highlighted the following pharmacological effects:
- Anticancer Properties : Compounds related to (E)-3-(2-chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one have shown dose-dependent antitumor effects against various cancer cell lines and in xenograft models .
- Enzyme Inhibition : The compound has been identified as a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, which are vital for pain modulation and other physiological processes .
Case Study 1: KRAS G12C Inhibition
A study focused on the optimization of spirocyclic compounds reported that derivatives containing the (E)-3-(2-chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl) moiety demonstrated effective inhibition against KRAS G12C mutations. This was attributed to their ability to bind covalently within the switch-II pocket of the protein, leading to reduced tumor growth in animal models .
Case Study 2: FAAH Inhibition
Another significant study evaluated the ability of spirocyclic compounds to inhibit FAAH. The results indicated that these compounds not only reduced FAAH activity but also enhanced the levels of endocannabinoids in vivo, providing analgesic effects without significant side effects typically associated with traditional analgesics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
